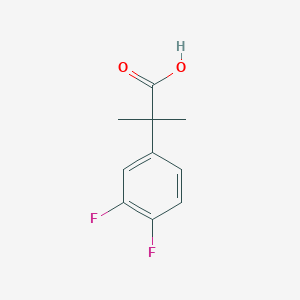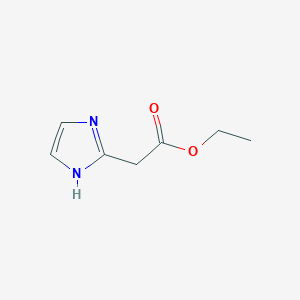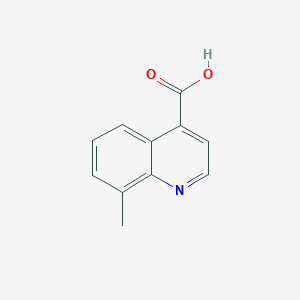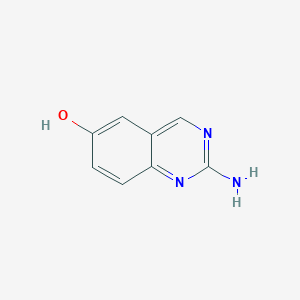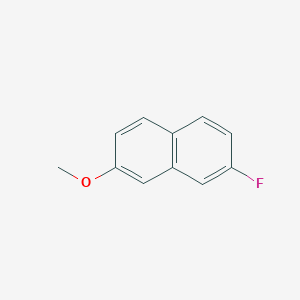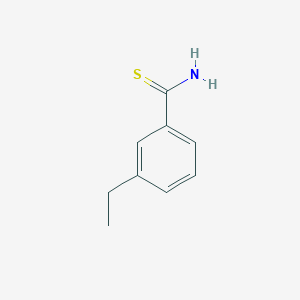![molecular formula C7H17NO2 B1612278 2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL CAS No. 85154-18-3](/img/no-structure.png)
2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL” is a tertiary amine alcohol with the molecular formula C7H17NO . It is a colorless, odorous liquid at room temperature . It is commonly used as a pharmaceutical intermediate and a solvent in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H17NO2 . It has a molecular weight of 147.21500 . The exact mass is 147.12600 .Physical And Chemical Properties Analysis
This compound has a density of 0.992g/cm3 . It has a boiling point of 243.6ºC at 760 mmHg . The flash point is 94.3ºC . The compound is soluble in water and its logP value is 0.02740, indicating it is more soluble in water than in octanol .Applications De Recherche Scientifique
Aquatic Environmental Impact of Parabens
Parabens, which share a functional relation to the hydroxy and methyl groups in the specified compound, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite efficient wastewater treatments, parabens persist at low concentrations in effluents and surface waters, reflecting continuous environmental introduction from consumer products. They are known for their weak endocrine-disrupting capabilities, and their chlorinated by-products, formed through reactions with free chlorine, pose stability and persistence concerns that necessitate further toxicity studies (Haman, Dauchy, Rosin, & Munoz, 2015).
Antimicrobial Potential of Chitosan
Chitosan, a biopolymer with structural features including reactive hydroxyl and amino groups, demonstrates broad antimicrobial activity, highlighting the potential relevance of similar structural groups in the compound of interest. Its application spans food preservation and pharmaceuticals, underlining the importance of understanding the interactions between such functional groups and microbial cells (Raafat & Sahl, 2009).
Amyloid Imaging in Alzheimer's Disease
Compounds containing hydroxy and amino functionalities are pivotal in the development of amyloid imaging ligands for Alzheimer's disease, demonstrating the critical role these groups play in diagnosing and understanding neurodegenerative diseases. The specific interaction with amyloid plaques in the brain highlights the importance of such compounds in medical research (Nordberg, 2007).
Biotechnological and Environmental Applications
The exploration of biopolymers and other related compounds for environmental and biotechnological applications, such as corrosion inhibitors, showcases the versatility of hydroxy and amino functionalities. These applications demonstrate the potential for compounds with similar functionalities to contribute to sustainable practices and innovative solutions in materials science (Umoren & Eduok, 2016).
Propriétés
Numéro CAS |
85154-18-3 |
|---|---|
Nom du produit |
2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL |
Formule moléculaire |
C7H17NO2 |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
2-[2-hydroxypropan-2-yl(methyl)amino]propan-1-ol |
InChI |
InChI=1S/C7H17NO2/c1-6(5-9)8(4)7(2,3)10/h6,9-10H,5H2,1-4H3 |
Clé InChI |
GVPYQCRHYGKPDX-UHFFFAOYSA-N |
SMILES |
CC(CO)N(C)C(C)(C)O |
SMILES canonique |
CC(CO)N(C)C(C)(C)O |
Autres numéros CAS |
85154-18-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



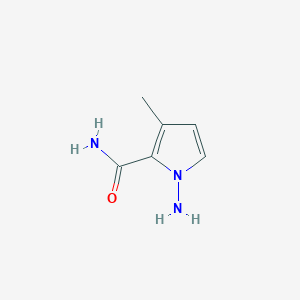
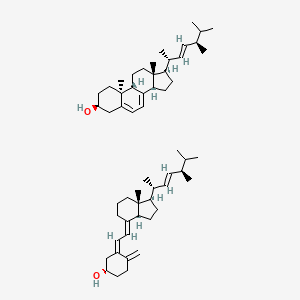
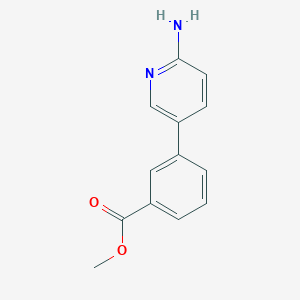
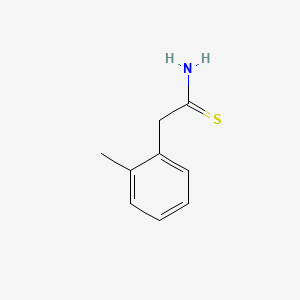
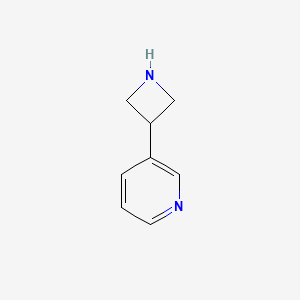
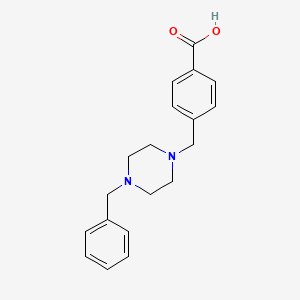
![2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid](/img/structure/B1612208.png)
